molecular formula C25H27ClN2O4S B2920516 Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215561-67-3

Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2920516
CAS No.: 1215561-67-3
M. Wt: 487.01
InChI Key: VMYGIYIEVDXKPD-UHFFFAOYSA-N
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Description

Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a synthetic organic compound belonging to the tetrahydrothieno[2,3-c]pyridine derivative family. These compounds are characterized by a bicyclic thiophene-pyridine core, substituted with benzyl and benzamido groups, and ester functionalities. The hydrochloride salt form enhances solubility and crystallinity, which is critical for pharmaceutical formulation and structural characterization .

Properties

IUPAC Name

methyl 6-benzyl-2-[(4-ethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4S.ClH/c1-3-31-19-11-9-18(10-12-19)23(28)26-24-22(25(29)30-2)20-13-14-27(16-21(20)32-24)15-17-7-5-4-6-8-17;/h4-12H,3,13-16H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYGIYIEVDXKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and comparative data with related compounds.

Chemical Structure

The compound features a complex structure characterized by a tetrahydrothieno-pyridine core with various substituents that may influence its biological activity. The presence of an ethoxy group and a benzamide moiety suggests potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its effects against different pathogens and cellular targets.

Antibacterial Activity

Research indicates that derivatives of thieno-pyridine compounds exhibit significant antibacterial properties. For instance, structural modifications in related compounds have shown varying degrees of activity against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported, highlighting the importance of specific substituents in enhancing antibacterial efficacy:

CompoundMIC (µg/mL)Activity Description
10.63Active against drug-sensitive Mtb
20.39Effective against drug-resistant strains
3>100Poor activity

The compound's structural features may contribute to its ability to inhibit Mtb FtsZ polymerization, a crucial process for bacterial cell division .

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on key enzymes like acetylcholinesterase (AChE) and carbonic anhydrases (hCA I and II). These enzymes are vital in various physiological processes and are significant targets for therapeutic interventions:

EnzymeKi Range (nM)
AChE3.07 ± 0.76 - 87.26 ± 29.25
hCA I1.47 ± 0.37 - 10.06 ± 2.96
hCA II3.55 ± 0.57 - 7.66 ± 2.06

These findings suggest that the compound may possess neuroprotective and anti-glaucoma properties due to its enzyme inhibition capabilities .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary studies point towards:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with protein synthesis in bacterial cells by targeting essential proteins like FtsZ.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, as indicated by preliminary assays measuring DPPH radical inhibition.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thieno-pyridine derivatives:

  • Anti-Tubercular Activity : A study demonstrated that certain thieno-pyridine derivatives exhibited potent anti-tubercular activity with MIC values significantly lower than standard treatments.
  • Neuroprotective Effects : In animal models, compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress-induced damage.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural features include:

  • Methyl ester at position 3.
  • 4-Ethoxybenzamido group at position 2.
  • Benzyl group at position 4.

Comparisons with similar compounds highlight how substituent modifications influence properties:

Table 1: Substituent Comparison of Key Analogs
Compound Name Substituent at Position 2 Ester Group (Position 3) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 4-Ethoxybenzamido Methyl ~C24H25ClN2O4S* ~480.0* Reference compound
Ethyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate 4-Methoxybenzamido Ethyl C25H27N2O4S 463.56 Ethyl ester; methoxy vs. ethoxy substituent
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride 3,4-Dimethoxybenzamido Ethyl C26H29ClN2O5S 525.03 Ethyl ester; additional methoxy group
Methyl 6-benzyl-2-propionamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride Propionamido Methyl C19H23ClN2O3S 394.90 Smaller aliphatic substituent (propionamido)
6-Benzyl-2-(4-bromobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride 4-Bromobenzamido Carboxamide C22H22BrClN3O2S 516.85 Bromo substituent; carboxamide instead of ester

Notes:

  • Electronic Effects : The 4-ethoxy group in the target compound provides moderate electron-donating properties compared to the 4-methoxy (more electron-donating) or 4-bromo (electron-withdrawing) groups in analogs . This may influence binding interactions in biological systems.
  • Ester vs. Carboxamide : Replacing the methyl ester with a carboxamide (as in ) alters solubility and metabolic stability, as esters are more prone to hydrolysis .

Molecular Weight and Physicochemical Properties

The target compound’s molecular weight is estimated to be ~480 g/mol, intermediate between smaller analogs (e.g., 394.9 g/mol for the propionamido derivative ) and larger derivatives like the 4-benzoylbenzamido analog (547.1 g/mol ). Hydrochloride salts generally exhibit higher crystallinity and improved aqueous solubility compared to free bases .

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